11H-pyrido[2,1-b]quinazolin-11-one
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONJTOUXCWKOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206494 | |
| Record name | 11H-Pyrido(2,1-b)quinazolin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
578-96-1 | |
| Record name | 11H-Pyrido(2,1-b)quinazolin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Pyrido(2,1-b)quinazolin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 11h Pyrido 2,1 B Quinazolin 11 One and Its Derivatives
Classical Synthetic Approaches
Traditional methods for the synthesis of 11H-pyrido[2,1-b]quinazolin-11-one have heavily relied on copper-mediated reactions and subsequent cyclizations.
Ullmann Condensation and Goldberg-type Coupling Reactions
The Ullmann condensation and related Goldberg-type couplings represent some of the earliest and most fundamental methods for constructing the this compound core. These reactions typically involve the formation of a key C-N bond between a benzoic acid derivative and a 2-aminopyridine (B139424) derivative, facilitated by a copper catalyst.
One of the foundational syntheses of this compound involves the copper-catalyzed condensation of o-chlorobenzoic acid with 2-aminopyridine. tandfonline.comtandfonline.com This reaction was first reported by Zeide in 1924 using a dry method with copper powder as the catalyst. tandfonline.com The process can be carried out in a solvent such as N,N-dimethylformamide (DMF). tandfonline.comlookchem.com The reaction proceeds through the formation of the intermediate 2-(2-pyridinylamino)benzoic acid, which then undergoes intramolecular cyclization to yield the final product. tandfonline.com Variations of this method have been explored to optimize reaction conditions. For instance, using one equivalent of potassium carbonate and 3% copper with two equivalents of 2-aminopyridine per mole of o-chlorobenzoic acid in DMF afforded a 64% yield in 6 hours. lookchem.com The use of ultrasound irradiation has been shown to significantly improve the yield to 75% in just 20 minutes. lookchem.com
A study on the synthesis of 9-methyl-11H-pyrido[2,1-b]quinazolin-11-one, a derivative, utilized the Ullmann condensation between 2-chlorobenzoic acid and 2-amino-6-methylpyridine (B158447) in DMF. tandfonline.com This reaction yielded the intermediate 2-[(6-methyl-2-pyridinyl)amino]benzoic acid, which upon cyclization, produced the desired product. tandfonline.com
A more recent and efficient approach utilizes an ultrasound-assisted, one-pot, copper-catalyzed Ullmann-Goldberg type coupling-cyclization. nih.govnih.gov This method involves the reaction of 2-iodobenzoate (B1229623) esters with 2-aminopyridines. nih.gov The use of copper(I) iodide (CuI) as the catalyst and cesium carbonate (Cs2CO3) as the base in dimethyl sulfoxide (B87167) (DMSO) under ultrasound irradiation has proven effective, yielding the desired this compound derivatives in good to excellent yields, ranging from 51% to 93%. nih.govnih.gov This methodology is versatile, accommodating various substituents on both the 2-iodobenzoate ester and the 2-aminopyridine. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield | Reference |
| 2-Iodobenzoate Esters | 2-Aminopyridines | CuI | Cs2CO3 | DMSO | Ultrasound | 51-93% | nih.govnih.gov |
| o-Chlorobenzoic Acid | 2-Aminopyridine | Copper | K2CO3 | DMF | Conventional Heating | 64% | lookchem.com |
| o-Chlorobenzoic Acid | 2-Aminopyridine | Copper | K2CO3 | DMF | Ultrasound | 75% | lookchem.com |
Cyclization of 2-(2-Pyridilamino)benzoic Acid Intermediates
The synthesis of this compound often proceeds through the formation of a 2-(2-pyridinylamino)benzoic acid intermediate. tandfonline.comtandfonline.com This intermediate is then cyclized to form the final tricyclic product. The cyclization can occur in the reaction medium itself, as seen in the Ullmann condensation, or as a separate step. tandfonline.comtandfonline.com For example, the Ullmann condensation of 2-chlorobenzoic acid and 2-amino-6-methylpyridine first yields 2-[(6-methyl-2-pyridinyl)amino]benzoic acid, which is subsequently cyclized. tandfonline.com Similarly, the reaction of anthranilic acid with 2,6-dichloropyridine (B45657) via an Ullmann-Goldberg coupling produces 2-[(6-chloro-2-pyridyl) amino]benzoic acid, which is then cyclized using polyphosphoric acid (PPA) to give 9-chloro-11H-pyrido[2,1-b]quinazolin-11-one. researchgate.netresearchgate.net
Modern Catalyst-Mediated Synthetic Strategies
In recent years, modern catalytic systems, particularly those based on palladium, have emerged as powerful tools for the synthesis of this compound and its derivatives, offering high efficiency and functional group tolerance.
Palladium-Catalyzed Cyclocarbonylation Approaches
Palladium-catalyzed cyclocarbonylation has become a prominent strategy for the construction of the this compound scaffold. nih.govacs.org These methods often involve the carbonylation of an aryl halide or the activation of a C-H bond, followed by an intramolecular cyclization.
One efficient synthesis involves the palladium-catalyzed C(sp2)–H pyridocarbonylation of N-aryl-2-aminopyridines. acs.orgthieme-connect.com In this approach, the pyridyl group uniquely functions as an intramolecular nucleophile. acs.org The reaction of N-phenyl-2-aminopyridines in the presence of palladium(II) acetate (B1210297) (Pd(OAc)2) and potassium persulfate (K2S2O8) as an oxidant in trifluoroacetic acid (TFA) under a carbon monoxide atmosphere yields the corresponding 11H-pyrido[2,1-b]quinazolin-11-ones. thieme-connect.com This method demonstrates good scope, tolerating both electron-rich and electron-deficient groups on the N-aryl-2-aminopyridines. thieme-connect.com
Another palladium-catalyzed approach involves the dearomatizing carbonylation of N-(2-bromophenyl)pyridine-2-amines using 1,3-bis(diisobutylphosphino)propane (DIBPP) as a ligand, which can produce quantitative yields of the desired product. acs.org Furthermore, a method for the synthesis of pyrido-fused quinazolinones from commercially available 1-chloro-2-fluorobenzenes and 2-aminopyridines has been developed. sci-hub.se This one-pot reaction proceeds via a palladium-catalyzed carbonylation followed by an aromatic nucleophilic substitution sequence. sci-hub.se
Interestingly, N,N-dimethylformamide (DMF) can serve as a carbon monoxide surrogate in some palladium-catalyzed carbonylative cyclizations of N-phenyl pyridin-2-amine, although this can result in lower yields. citycollegekolkata.org
| Precursor | Catalyst System | Key Transformation | Yield | Reference |
| N-Aryl-2-aminopyridines | Pd(OAc)2 / K2S2O8 | C(sp2)–H Pyridocarbonylation | Good | acs.orgthieme-connect.com |
| N-(2-Bromophenyl)pyridine-2-amines | Pd / DIBPP | Dearomatizing Carbonylation | Up to quantitative | acs.org |
| 1-Chloro-2-fluorobenzenes and 2-Aminopyridines | Pd(OAc)2 / DCPP | Carbonylation/SNAr | Moderate | sci-hub.se |
| N-Phenyl pyridin-2-amine | Pd/C | Carbonylative Cyclization (DMF as CO source) | 28% | citycollegekolkata.org |
Pd-Catalyzed Carbonylation / Nucleophilic Aromatic Substitution Sequence
A notable approach involves a palladium-catalyzed carbonylation followed by an intramolecular nucleophilic aromatic substitution. uni-rostock.denih.gov This method allows for the synthesis of fused quinazolinone scaffolds from readily available starting materials. uni-rostock.de For instance, the reaction of 1-chloro-2-fluorobenzenes with 2-aminopyridines in the presence of a palladium catalyst and carbon monoxide provides a direct route to pyrido-fused quinazolinones. sci-hub.se Although initially challenging, optimization of the catalytic system using Pd(OAc)₂ with 1,3-bis(dicyclohexylphosphino)propane (B25926) (DCPP) as the ligand under a carbon monoxide atmosphere led to the successful formation of this compound. sci-hub.se
In a related CO-free approach, the combination of acetic anhydride (B1165640) and formic acid has been used as a carbon monoxide surrogate in the palladium-catalyzed cyclizative carbonylation of 2-benzylpyridines. rsc.org This method proceeds through sequential carbonylation of an ortho-C–H bond and a dearomative C–N bond formation. rsc.org N-phenyl-2-pyridinamine has also been successfully employed as a substrate in this type of transformation to yield this compound. rsc.org Furthermore, N-arylpyridin-2-amines can undergo palladium-catalyzed carbonylative cyclization using dimethylformamide (DMF) as both the solvent and a 13C-labeled carbonyl source, in the presence of an oxidant like K₂S₂O₈, to produce labeled this compound. citycollegekolkata.org
Pd/DIBPP-Catalyzed C-Br and C-H Carbonylation
The use of palladium catalysts in conjunction with specific phosphine (B1218219) ligands, such as 1,3-bis(diisobutylphosphino)propane (DIBPP), has enabled the development of dearomative carbonylation approaches for the synthesis of this compound derivatives. nih.govresearchgate.net These methods can proceed via the carbonylation of either C-Br or C-H bonds, offering flexibility in substrate choice. nih.gov
Buchwald–Hartwig Coupling / Pyridine (B92270) Dearomatization Sequence
A sequential strategy involving a Buchwald–Hartwig C–N coupling followed by pyridine dearomatization has been developed for the synthesis of benzo-fused this compound derivatives. researchgate.netthieme-connect.com This methodology has been successfully applied to the condensation of polycyclic anthranilic acid derivatives with 2-bromopyridines. researchgate.net The use of a palladium acetate catalyst with the Xantphos ligand in a bio-sourced solvent like eucalyptol (B1671775) has proven effective for this transformation, yielding tetracyclic pyridoquinazolinone derivatives in excellent yields. researchgate.netthieme-connect.com This sequence highlights a green chemistry approach to constructing complex heterocyclic systems. researchgate.net
Copper-Catalyzed Domino Reactions
Copper-catalyzed reactions, particularly domino or tandem sequences, provide an efficient and often more economical alternative for the synthesis of the this compound framework.
Domino Reaction of Arylacetamides via Aerobic Oxidative Annulation
A copper-catalyzed domino reaction of arylacetamides involving an aerobic benzylic oxidation, intramolecular cyclization, and decarbonylation has been reported for the formation of pyrido-fused quinazolinones. nih.govchim.itnih.gov This method offers a pathway that proceeds through C-C bond cleavage under aerobic conditions. nih.gov
Cu-Catalyzed Reaction of Isatins and 2-Bromopyridine (B144113) Derivatives
A simple and efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones has been achieved through a copper(II) acetate-catalyzed reaction of substituted isatins and 2-bromopyridine derivatives. acs.orgacs.orgnih.gov This one-pot operation involves both C-N and C-C bond cleavage, as well as the formation of two new C-N bonds. acs.orgacs.orgmdpi.com The reaction demonstrates good substrate scope and is complementary to previously reported synthetic methods. acs.orgacs.org The use of an inexpensive copper catalyst makes this an attractive route. mdpi.com
Table 1: Optimization of Cu-Catalyzed Reaction of Isatin (B1672199) and 2-Bromopyridine acs.org
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂·H₂O | NaHCO₃ | DMF | 130 | 10 | 85 |
| 2 | None | NaHCO₃ | DMF | 130 | 10 | 0 |
| 3 | Cu(OAc)₂·H₂O | None | DMF | 130 | 10 | 38 |
| 4 | Cu(OAc)₂·H₂O | NaHCO₃ | DMSO | 130 | 10 | 78 |
| 5 | Cu(OAc)₂·H₂O | K₂CO₃ | DMF | 130 | 10 | 82 |
| 6 | CuCl | NaHCO₃ | DMF | 130 | 10 | 56 |
Reaction conditions: isatin (1.0 mmol), 2-bromopyridine (1.2 mmol), catalyst (0.2 mmol), and base (2.0 mmol) in solvent (5 mL). Isolated yields.
Cu-Mediated Tandem C-H Amination and Annulation of Arenes with 2-Aminopyridines
A copper-mediated tandem C-H amination and annulation of arenes with 2-aminopyridines represents another pathway to pyrido-fused quinazolinone derivatives. nih.govnih.govnsf.gov This approach leverages direct C-H functionalization, an increasingly important strategy in modern organic synthesis due to its atom economy. nih.gov
Green Chemistry and Advanced Synthetic Techniques
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including this compound. This has led to the development of advanced synthetic techniques that are more environmentally friendly and efficient.
Ultrasound-Assisted Synthesis Protocols
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as reduced reaction times, increased yields, and milder reaction conditions. nih.gov A one-pot, ultrasound-assisted method for synthesizing this compound derivatives has been developed. smolecule.comnih.gov This protocol involves the CuI-catalyzed Ullmann-Goldberg type coupling of a 2-iodobenzoate ester with 2-aminopyridine, followed by cyclization. nih.gov The use of ultrasound significantly accelerates the reaction, leading to the desired products in good to excellent yields (51–93%). smolecule.comnih.gov
This method is notable for its operational simplicity and efficiency. For instance, the reaction of ethyl 2-iodo-5-methoxybenzoate with 2-aminopyridine in DMSO, using CuI as a catalyst and Cs2CO3 as a base, proceeds smoothly under ultrasonic conditions. nih.gov The application of ultrasound has also been shown to be effective in the synthesis of other quinazolinone derivatives, often eliminating the need for a catalyst and solvent. nih.gov For example, the one-pot condensation of anthranilic acid, acetic anhydride, and various amines has been successfully carried out under solvent-free ultrasonic irradiation to produce 3-substituted 2-methyl quinazoline-4(3H)-ones in high yields. nih.gov
| Reactant 1 (2-iodobenzoate ester) | Reactant 2 (2-aminopyridine derivative) | Yield (%) |
|---|---|---|
| Ethyl 2-iodo-5-methoxybenzoate | 2-aminopyridine | 85 |
| Ethyl 2-iodo-4-methylbenzoate | 2-amino-5-methylpyridine | 93 |
| Ethyl 2-iodo-5-chlorobenzoate | 2-amino-4-chloropyridine | 78 |
Utilization of Bio-sourced Solvents (e.g., Eucalyptol)
The use of bio-sourced solvents is a key aspect of green chemistry, aiming to replace hazardous and petroleum-based solvents. ijarsct.co.inopenmedicinalchemistryjournal.com Eucalyptol, derived from eucalyptus, has been investigated as a sustainable solvent for various organic reactions, including those used to synthesize heterocyclic compounds. ijarsct.co.inrsc.orgresearchgate.net While direct synthesis of this compound in eucalyptol is not explicitly detailed in the provided results, the successful use of eucalyptol in related heterocyclic syntheses, such as the Buchwald-Hartwig reaction on O,S,N-heterocycles, suggests its potential as a greener alternative to traditional solvents like DMF and DMSO. rsc.orgmdpi.com Eucalyptol has been shown to be a viable and recyclable solvent for various transformations involving heteroatom-containing heterocycles. researchgate.net Another bio-sourced solvent, pinane, has been successfully used in the microwave-assisted synthesis of quinazolinone precursors, highlighting a trend towards more sustainable solvent choices in this area of chemistry. rsc.orgnih.gov
Microwave-Assisted Annulation Protocols
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and enhance reaction selectivity. rsc.orgnih.gov A catalyst-free, microwave-assisted [3 + 3] annulation protocol has been developed for the preparation of functionalized this compound derivatives. rsc.orgrsc.org This method involves the reaction of various quinazolinones with 3-formylchromones. rsc.orgrsc.org The protocol is praised for its broad substrate scope, good yields, and high functional group tolerance. rsc.orgrsc.org
Microwave irradiation has also been employed in the synthesis of other quinazolinone derivatives. For example, a convenient, time-efficient, tandem approach for the synthesis of 3-(3-oxo-3-arylpropyl) quinazolinones from acetophenones and anthranilamide has been developed under microwave irradiation. thieme-connect.com This transition-metal-free reaction proceeds via an oxidative annulation. thieme-connect.com
| Quinazolinone Reactant | 3-Formylchromone Reactant | Yield (%) |
|---|---|---|
| Quinazolinone | 3-formylchromone | 85 |
| 6-Methylquinazolinone | 3-formylchromone | 82 |
| 6-Chloroquinazolinone | 3-formylchromone | 78 |
Metal-Free Oxidative Cyclization Reactions
The development of metal-free synthetic methods is a significant goal in organic chemistry to avoid the cost and potential toxicity of metal catalysts.
K2S2O8 and Diacetoxyiodobenzene-Mediated Oxidative Cyclization of N-Pyridylindoles
An innovative, metal-free synthesis of this compound derivatives has been achieved through the oxidative cyclization of N-pyridylindoles. acs.orgacs.orgnih.gov This method utilizes a combination of potassium persulfate (K2S2O8) and (diacetoxyiodo)benzene (B116549) (DIB) as the oxidizing system. acs.orgacs.orgnih.govujpronline.comujpronline.comujpronline.com The reaction proceeds with a broad substrate scope, is operationally simple, and provides the desired products in moderate to high yields within a short reaction time. acs.orgacs.orgnih.gov
The proposed mechanism involves the in situ generation of 2-hydroxy-1-(pyridin-2-yl)indolin-3-one as a key intermediate. acs.orgacs.orgnih.govujpronline.comujpronline.comujpronline.com This intermediate undergoes a C-C bond cleavage, creating an electrophilic C-3 site on the N-pyridyl indole (B1671886). Subsequent nucleophilic attack by the pyridyl nitrogen leads to cyclization and formation of the this compound core. acs.orgacs.orgnih.govujpronline.comujpronline.comujpronline.com Control experiments have shown that both K2S2O8 and DIB are necessary for the reaction to proceed efficiently. acs.org Acetonitrile has been identified as the optimal solvent for this transformation. acs.orgacs.org
| N-Pyridylindole Substrate | Yield of this compound Derivative (%) |
|---|---|
| 1-(Pyridin-2-yl)-1H-indole | 85 |
| 5-Methyl-1-(pyridin-2-yl)-1H-indole | 82 |
| 5-Bromo-1-(pyridin-2-yl)-1H-indole | 75 |
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound is crucial for exploring their structure-activity relationships and potential applications. Various synthetic strategies have been employed to introduce a wide range of substituents onto the core structure.
One approach involves the condensation of substituted 2-chlorobenzoic acids with various 2-aminopyridines. derpharmachemica.com For example, 2,7,8-substituted-11H-pyrido[2,1-b]quinazolin-11-ones have been synthesized using this method. derpharmachemica.com Another strategy utilizes a copper-catalyzed domino reaction of substituted isatins and 2-bromopyridine derivatives, which involves C-N/C-C bond cleavage and the formation of two new C-N bonds in a one-pot operation. acs.org
Furthermore, substituted analogues have been prepared through the condensation of active methylene (B1212753) groups of mackinazolinones with aldehydes, such as ferrocenecarbaldehyde, to create extended π-systems. d-nb.info The synthesis of C6-substituted isoquinolino[1,2-b]quinazolines has been achieved via a Rh(III)-catalyzed C-H annulation with sulfoxonium ylides, demonstrating a regioselective approach to functionalization. doi.org Additionally, a series of 9-((amino)ethyl)amino-6-nitro-11H-pyrido[2,1-b]quinazolin-11-one derivatives have been synthesized, showcasing methods for introducing amino side chains. mdpi.com The synthesis of isaindigotone (B10849447) derivatives, which are structurally related to this compound, has also been reported, involving the cyclization of appropriate precursors followed by condensation with benzaldehydes. nih.gov
These diverse synthetic methodologies provide access to a wide array of substituted this compound analogues, enabling further investigation into their chemical and biological properties.
Regioselective Synthesis and Functionalization
The regioselective synthesis of this compound derivatives is crucial for establishing structure-activity relationships. Various methods have been developed to control the substitution pattern on the heterocyclic core.
One common approach involves the condensation of a substituted 2-aminopyridine with a 2-halobenzoic acid derivative. For instance, the reaction of 2-aminopyridine with 2-chlorobenzoic acid in dimethylformamide (DMF) has been reported for the synthesis of the parent this compound. researchgate.netresearchgate.net The use of ultrasound irradiation has been shown to significantly shorten the reaction times for this condensation. researchgate.net
Copper-catalyzed reactions have also proven effective. A simple and efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones utilizes a Cu(OAc)₂·H₂O-catalyzed reaction between substituted isatins and 2-bromopyridine derivatives. acs.orgmdpi.com This one-pot operation involves C-N/C-C bond cleavage and the formation of two new C-N bonds. acs.orgmdpi.com Another copper-catalyzed method involves the domino reaction of arylacetamides, proceeding through an aerobic benzylic oxidation/cyclization/decarbonylation process. chim.it Furthermore, a CuI-catalyzed Ullmann-Goldberg type coupling of a 2-iodobenzoate ester with a 2-aminopyridine under ultrasound irradiation provides a single-pot synthesis of this compound derivatives in good yields. nih.gov
Palladium catalysis has also been employed for the dearomatizing carbonylation of N-(2-bromophenyl)pyridine-2-amines to furnish pyrido[2,1-b]quinazolin-11-ones in high yields. acs.org For the synthesis of C6-substituted isoquinolino[1,2-b]quinazolines, a rhodium(III)-catalyzed C–H annulation with sulfoxonium ylides offers a straightforward and convergent approach. doi.org
Metal-free oxidative cyclization of N-pyridylindoles using a combination of K₂S₂O₈ and (diacetoxy)iodobenzene (DIB) can also produce this compound derivatives in moderate to high yields. ujpronline.com
The following table summarizes various starting materials and catalysts used in the regioselective synthesis of the this compound core.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Reference |
| 2-Chlorobenzoic acid | 2-Aminopyridine | Cu powder | This compound | researchgate.netresearchgate.net |
| Substituted Isatins | 2-Bromopyridine derivatives | Cu(OAc)₂·H₂O | 11H-pyrido[2,1-b]quinazolin-11-ones | acs.orgmdpi.com |
| Arylacetamides | - | Cu catalyst | Pyrido-fused quinazolinones | chim.it |
| 2-Iodobenzoate ester | 2-Aminopyridine | CuI | This compound | nih.gov |
| N-(2-Bromophenyl)pyridine-2-amines | CO | Pd/DIBPP | Pyrido[2,1-b]quinazolin-11-ones | acs.org |
| N-Arylisoquinolin-1(2H)-ones | Sulfoxonium ylides | Rh(III) | C6-Substituted isoquinolino[1,2-b]quinazolines | doi.org |
| N-Pyridylindoles | - | K₂S₂O₈/DIB | This compound derivatives | ujpronline.com |
Preparation of Carboxamide Derivatives
The introduction of a carboxamide functional group onto the this compound scaffold can be achieved through a multi-step sequence. A key intermediate, an amino derivative of the core structure, is first synthesized. This is typically accomplished by the reduction of a nitro group, which is introduced in an earlier step. For example, starting from 2,6-dichlorobenzoic acid, nitration followed by reaction with a 2-aminopyridine and subsequent reduction of the nitro group yields an amino-11H-pyrido[2,1-b]quinazolin-11-one. nih.gov
This amino derivative can then be readily converted to the corresponding carboxamide. The reaction involves treating the amino compound with an appropriate acyl chloride, such as chloroacetyl chloride or 3-chloropropionyl chloride, to form an amide intermediate. nih.gov Subsequent reaction of this chloro-functionalized amide with a suitable amine affords the final target carboxamide derivatives. nih.gov This synthetic strategy allows for the introduction of diverse side chains at the carboxamide position, enabling the exploration of structure-activity relationships.
Synthesis of Aza-Acridine Amino Derivatives Containing the Pyridoquinazolinone Scaffold
These chloro-substituted aza-acridones serve as versatile intermediates for the introduction of various amino side chains. By reacting these intermediates with different amines, a library of amino-substituted aza-acridones can be generated. For example, reaction with N,N-dimethylethylenediamine or N,N-diethyl-1,3-propanediamine leads to the corresponding amino derivatives. mdpi.commdpi.com This nucleophilic aromatic substitution reaction provides a straightforward method for functionalizing the aza-acridine core.
The following table provides examples of synthesized aza-acridine amino derivatives.
| Starting Material | Amine Reagent | Product | Yield | Reference |
| 1-Chloro-4-nitro-11H-pyrido[2,1-b]quinazolin-11-one | N,N-Dimethyl-1,3-propanediamine | 1-((3-(Dimethylamino)propyl)amino)-4-nitro-11H-pyrido[2,1-b]quinazolin-11-one | 94% | mdpi.com |
| 1-Chloro-4-nitro-11H-pyrido[2,1-b]quinazolin-11-one | N,N-Diethyl-1,3-propanediamine | 1-((3-(Diethylamino)propyl)amino)-4-nitro-11H-pyrido[2,1-b]quinazolin-11-one | 56% | mdpi.com |
| Methyl 2-((6-chloro-3-nitropyridin-2-yl)amino)benzoate | N,N-Dimethylethylenediamine | Methyl 2-((6-((2-(dimethylamino)ethyl)amino)-3-nitropyridin-2-yl)amino)benzoate | 79% | mdpi.com |
Synthetic Routes for Hydrazone Derivatives
The synthesis of hydrazone derivatives of this compound has not been explicitly detailed in the provided search results. Further research is required to delineate the specific synthetic pathways for preparing these analogues.
Reductive Synthesis of Tetrahydro-Pyridoquinazolinone Analogues
The reduction of the pyridone ring in this compound leads to the formation of tetrahydro-pyridoquinazolinone analogues. These saturated heterocyclic systems are of interest in medicinal chemistry.
One synthetic approach to these compounds involves the cyclization of a substituted anthranilic acid derivative with a lactam. For instance, 2-pyrrolidone or 2-piperidinone can be reacted with a 2-bromo-5-aminobenzoic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) in toluene (B28343) under reflux conditions. nih.gov This reaction constructs the fused ring system, yielding a bromo-substituted tetrahydro- or dihydropyrrolo/pyrido[2,1-b]quinazolin-one intermediate. nih.gov This intermediate can be further functionalized, for example, through a Suzuki-Miyaura cross-coupling reaction to introduce aryl groups. nih.gov
Another strategy involves a metal-free cascade cyclization/Leuckart–Wallach type reaction. diva-portal.org This method allows for the synthesis of substituted 3,4-dihydroquinazolinones from readily available starting materials. diva-portal.org
The synthesis of polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, which share a similar saturated heterocyclic core, has also been reported through a multi-step sequence involving an Achmatowicz oxidative cyclization. nih.gov
| Starting Material 1 | Starting Material 2 | Reagent | Product | Reference |
| 2-Bromo-5-aminobenzoic acid derivative | 2-Pyrrolidone | POCl₃ | 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | nih.gov |
| 2-Bromo-5-aminobenzoic acid derivative | 2-Piperidinone | POCl₃ | 2-Bromo-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one | nih.gov |
Synthesis of Quinazolinethione Analogues
Quinazolinethione analogues of this compound, where the carbonyl oxygen is replaced by a sulfur atom, are synthesized from the corresponding quinazolinone precursors. A common method for this thionation reaction is the treatment of the quinazolinone with a thionating agent such as phosphorus pentasulfide (P₄S₁₀). jbarbiomed.comjbarbiomed.com
For example, 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one (also known as the alkaloid mackinazolinone) can be converted to 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazoline-11-thione by reacting it with phosphorus pentasulfide. jbarbiomed.comjbarbiomed.com The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization. jbarbiomed.com This method is also applicable to related ring systems, such as the five-membered pyrrolo and seven-membered azepino analogues. jbarbiomed.comjbarbiomed.com
The following table shows the conversion of a quinazolinone to its thione analogue.
| Starting Material | Reagent | Product | Yield | Reference |
| 6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one | Phosphorus pentasulfide | 6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazoline-11-thione | 70% | jbarbiomed.com |
Chemical Reactivity and Transformation Studies of 11h Pyrido 2,1 B Quinazolin 11 One
Functional Group Interconversions on the Pyridoquinazolinone Core
Functional group interconversion is a fundamental strategy in medicinal chemistry for the synthesis of new analogues with modified properties. wikipedia.orgsolubilityofthings.com In the context of the 11H-pyrido[2,1-b]quinazolin-11-one core, these transformations are crucial for exploring the structure-activity relationships of its derivatives. The presence of various functional groups on the scaffold, such as chloro, nitro, and amino groups, allows for a range of interconversion reactions.
For instance, the synthesis of amino-substituted aza-acridones often starts from chloro-nitro derivatives of this compound. nih.gov The chloro group can be readily displaced by various amines through nucleophilic aromatic substitution to introduce diverse side chains. Subsequently, the nitro group can be reduced to an amino group, which can be further functionalized. This two-step process of amination followed by reduction represents a classic example of functional group interconversion on this heterocyclic system.
Another common transformation is the hydrolysis of ester groups to carboxylic acids. For example, derivatives of this compound bearing an ester functionality can be saponified using a base like sodium hydroxide (B78521) to yield the corresponding carboxylic acid. mdpi.com This transformation is particularly useful for improving the water solubility of the compounds and for creating a handle for further derivatization, such as amide bond formation.
The following table summarizes some of the key functional group interconversions reported for the this compound scaffold:
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |
| Chloro | Various amines | Amino | nih.gov |
| Nitro | Not specified in abstract | Amino | nih.gov |
| Ester | 20% NaOH solution | Carboxylic Acid | mdpi.com |
Radical-Mediated Transformations
Radical reactions have emerged as powerful tools in organic synthesis for the construction of complex molecular architectures. The this compound scaffold has been the subject of several studies involving radical-mediated transformations, leading to the development of novel synthetic methodologies.
A catalyst-free, photoinduced radical sulfonylation/cyclization of unactivated alkenes has been developed for the synthesis of sulfone-containing quinazolinones. rsc.orgrsc.org This method utilizes visible light to initiate a radical cascade reaction, which involves the addition of a sulfonyl radical to an alkene followed by an intramolecular cyclization onto the quinazolinone core. rsc.orgnih.govnih.gov The reaction proceeds with high functional group tolerance and provides a straightforward route to novel derivatives. rsc.org
The reaction is typically carried out using a sulfonyl chloride as the sulfonyl radical precursor and an alkene tethered to the quinazolinone scaffold. Upon irradiation with visible light, the sulfonyl chloride generates a sulfonyl radical, which then participates in the cascade reaction. This methodology has been successfully applied to the synthesis of a variety of sulfone-containing this compound analogues. rsc.org
The table below presents a selection of sulfone-containing quinazolinones synthesized via this photoinduced radical sulfonylation/cyclization, along with their reported yields.
| Entry | Product | Yield (%) |
| 3a | 6-(Tosylmethyl)-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one | 67 |
| 3b | 1-Methyl-6-(tosylmethyl)-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one | 45 |
| 3d | Not specified in abstract | 85 |
| 3f | Not specified in abstract | 54 |
| 3h | Not specified in abstract | 30 |
Data sourced from supplementary information of a study on catalyst-free photoinduced radical sulfonylation/cyclization of unactivated alkenes. rsc.org
Oxidative free-radical cyclization provides another avenue for the synthesis of fused quinazolinone systems. A metal-free method for the synthesis of this compound derivatives from N-pyridylindoles has been reported, utilizing a combination of (diacetoxyiodo)benzene (B116549) and potassium persulfate as oxidants. ujpronline.comujpronline.comacs.org This reaction is believed to proceed through an in-situ generated 2-hydroxy-1-(pyridin-2-yl)indolin-3-one intermediate. ujpronline.comacs.org
The key step in this transformation is a C-C bond cleavage in the indole (B1671886) ring, which generates an electrophilic center that is subsequently attacked by the nitrogen atom of the pyridine (B92270) ring, leading to the formation of the fused quinazolinone structure. ujpronline.comacs.org This process offers a broad substrate scope and is operationally simple, with short reaction times. acs.org
While specific studies focusing solely on radical migration within the this compound framework are not extensively documented in the reviewed literature, the mechanisms of the radical cyclization reactions described above inherently involve the formation and subsequent reaction of radical intermediates. The regioselectivity of these cyclizations suggests a high degree of control over the radical processes, minimizing undesirable side reactions that could arise from radical migration. Further mechanistic investigations, including computational studies and trapping experiments, could provide deeper insights into the potential for radical migration in these systems.
Derivatization Strategies and Scaffold Modification
The derivatization of the this compound scaffold is a key strategy for modulating its biological activity. nsf.gov A variety of synthetic methods have been employed to introduce diverse substituents at various positions of the ring system.
One common approach involves the Ullmann condensation, which has been used to synthesize the core scaffold itself by reacting 2-chlorobenzoic acid with 2-aminopyridine (B139424). This method can be adapted to introduce substituents by using appropriately substituted starting materials. derpharmachemica.com Furthermore, ultrasound-assisted copper-catalyzed Ullmann-Goldberg type coupling-cyclization has been shown to be an efficient one-pot method for the synthesis of various derivatives. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig coupling, have also been utilized for the synthesis of benzo-fused 11H-pyrido[2,1-b]quinazolin-11-ones. acs.orgnih.gov This approach involves a sequence of C-N bond formation followed by pyridine dearomatization. acs.org Other palladium-catalyzed methods include carbonylation reactions to introduce carbonyl functionalities. acs.org
The following table provides examples of derivatization strategies for the this compound scaffold:
| Derivatization Strategy | Key Reagents/Catalysts | Position of Modification | Reference |
| Ullmann Condensation | Copper, Potassium Carbonate | Core Scaffold Synthesis | |
| Ultrasound-Assisted Ullmann-Goldberg Coupling | CuI, Ultrasound | Core Scaffold Synthesis | nih.gov |
| Buchwald-Hartwig Coupling/Pyridine Dearomatization | Palladium Catalyst | Benzo-fused derivatives | acs.orgnih.gov |
| Copper-Catalyzed Domino Reaction | Cu(OAc)2·H2O | Various positions | acs.orgnih.gov |
Stability Studies of this compound Analogues
The stability of drug candidates is a critical parameter in the drug discovery process. For analogues of this compound, stability under physiological conditions is essential for their potential therapeutic application. Studies have been conducted to assess the hydrolytic stability of these compounds. nih.gov
In one such study, the stability of amino-substituted aza-acridone derivatives was investigated using a quantum mechanical approach and an experimental hydrolysis procedure. nih.gov The findings indicated that the electronic configuration around the carbonyl group plays a significant role in the hydrolytic stability of the heterocyclic ring. nih.gov The most active compounds in this series were found to be stable under aqueous conditions, which is a favorable characteristic for further development. nih.gov
Computational analysis has also been employed to support the experimental stability data and to provide insights into the structure-stability relationships of the synthesized compounds. nih.gov These studies are crucial for identifying analogues with optimal stability profiles for further preclinical and clinical evaluation.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 11H-pyrido[2,1-b]quinazolin-11-one, offering precise insights into the hydrogen, carbon, and, where applicable, fluorine atoms within the molecule.
1H NMR Spectroscopic Analysis
The proton NMR (¹H NMR) spectrum of the parent this compound provides characteristic signals for its eight aromatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the chemical shifts (δ) and coupling constants (J) reveal the intricate electronic environment of the fused ring system.
For the unsubstituted compound, the proton spectrum typically shows a multiplet for the proton at the 6-position around δ 6.85-6.90 ppm. amazonaws.com The protons on the quinazoline (B50416) and pyridine (B92270) rings appear in the aromatic region, with a notable downfield shift for the proton at position 1, appearing as a doublet around δ 8.89 ppm due to the deshielding effect of the adjacent carbonyl group and nitrogen atom. amazonaws.com Other protons on the pyridine and benzene (B151609) rings resonate as multiplets between δ 7.46 and 8.48 ppm. amazonaws.com
Substituents on the ring system cause predictable shifts in the ¹H NMR spectrum. For instance, an electron-donating methyl group at the 2-position (2-methyl-11H-pyrido[2,1-b]quinazolin-11-one) results in an upfield shift of the adjacent protons, with the methyl protons themselves appearing as a singlet around δ 2.54 ppm. amazonaws.com Conversely, electron-withdrawing groups like halogens lead to downfield shifts of the aromatic protons. For example, in 2-chloro-11H-pyrido[2,1-b]quinazolin-11-one, the proton at position 1 is observed at δ 8.87 ppm, and the proton at position 4 is shifted to δ 8.41 ppm. amazonaws.com Similarly, the 2-fluoro derivative shows a doublet of doublets for the proton at position 1 at δ 8.85 ppm. amazonaws.com
Table 1: ¹H NMR Data for this compound and its Derivatives in CDCl₃
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|
| This compound | 8.89 (d, J = 7.4 Hz, 1H), 8.48−8.45 (m, 1H), 7.89−7.78 (m, 2H), 7.56−7.46 (m, 3H), 6.90−6.85 (m, 1H) amazonaws.com |
| 2-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 8.87 (d, J = 7.4 Hz, 1H), 8.24 (s, 1H), 7.73−7.66 (m, 2H), 7.49−7.44 (m, 2H), 6.87−6.82 (m, 1H), 2.54 (s, 3H) amazonaws.com |
| 2-Fluoro-11H-pyrido[2,1-b]quinazolin-11-one | 8.85 (d, J = 7.4 Hz, 1H), 8.06 (dd, J1 = 8.5 Hz, J2 = 2.5 Hz, 1H), 7.83−7.79 (m, 1H), 7.63−7.51 (m, 3H), 6.92−6.87 (m, 1H) amazonaws.com |
| 2-Chloro-11H-pyrido[2,1-b]quinazolin-11-one | 8.87 (d, J = 7.4 Hz, 1H), 8.41 (d, J = 1.8 Hz, 1H), 7.79−7.72 (m, 2H), 7.59−7.50 (m, 2H), 6.94−6.89 (m, 1H) amazonaws.com |
| 2-Bromo-11H-pyrido[2,1-b]quinazolin-11-one | 8.86 (d, J = 7.4 Hz, 1H), 8.56 (d, J = 2.3 Hz, 1H), 7.88 (dd, J1 = 8.9 Hz, J2 = 2.3 Hz, 1H), 7.65 (d, J = 8.9 Hz, 1H), 7.58−7.48 (m, 2H), 6.92−6.87 (m, 1H) amazonaws.com |
| 9-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 8.70 (s, 1H), 8.27 (d, J = 8.0 Hz, 1H), 7.79−7.64 (m, 1H), 7.65 (d, J = 8.1 Hz, 1H), 7.39 (t, J = 7.3 Hz, 1H), 7.39−7.29 (m, 2H), 2.98 (s, 3H) amazonaws.com |
13C NMR Spectroscopic Analysis
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For the parent this compound, the carbonyl carbon (C-11) is characteristically observed at a downfield chemical shift of approximately δ 159.0 ppm. amazonaws.com The other eleven carbon atoms of the fused aromatic system resonate in the range of δ 112.5 to 148.5 ppm. amazonaws.com
Substitution on the rings significantly influences the ¹³C NMR chemical shifts. For example, in 2-methyl-11H-pyrido[2,1-b]quinazolin-11-one, the methyl carbon appears at around δ 21.5 ppm, and the other ring carbons experience shifts due to the electronic effect of the methyl group. amazonaws.com In the case of halogenated derivatives, the carbon directly attached to the halogen atom exhibits a characteristic shift, and C-F coupling can be observed. For 2-fluoro-11H-pyrido[2,1-b]quinazolin-11-one, the carbon at position 2 (C-2) shows a large one-bond carbon-fluorine coupling constant (¹J(C-F)) of approximately 245.9 Hz, confirming the position of the fluorine atom. amazonaws.com
Table 2: ¹³C NMR Data for this compound and its Derivatives in CDCl₃
| Compound | Chemical Shift (δ, ppm) |
|---|---|
| This compound | 159.0, 148.5, 147.7, 135.1, 134.1, 127.3, 126.9, 126.7, 126.3, 125.2, 116.3, 112.5 amazonaws.com |
| 2-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 158.9, 148.3, 147.6, 136.2, 135.0, 134.8, 127.3, 126.8, 126.2, 124.9, 116.3, 112.4, 21.5 amazonaws.com |
| 2-Fluoro-11H-pyrido[2,1-b]quinazolin-11-one | 159.7 (d, ¹J(C-F) = 245.9 Hz), 158.4 (d, ⁴J(C-F) = 4.1 Hz), 147.1 (d, ⁴J(C-F) = 1.7 Hz), 145.4, 133.9, 129.5 (d, ³J(C-F) = 8.1 Hz), 126.44, 126.37, 124.5 (d, ²J(C-F) = 24.8 Hz), 117.0 (d, ³J(C-F) = 7.4 Hz), 112.9, 111.2 (d, ²J(C-F) = 23.4 Hz) amazonaws.com |
| 2-Chloro-11H-pyrido[2,1-b]quinazolin-11-one | 158.0, 147.7, 147.0, 135.6, 134.4, 130.7, 128.7, 126.7, 126.4, 126.2, 117.0, 112.9 amazonaws.com |
| 2-Bromo-11H-pyrido[2,1-b]quinazolin-11-one | 157.9, 147.9, 147.4, 138.2, 134.5, 129.5, 128.8, 126.8, 126.4, 118.3, 117.4, 113.0 amazonaws.com |
| 9-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 162.4, 149.9, 147.5, 142.5, 134.6, 133.3, 127.0, 126.0, 125.0, 124.8, 118.4, 115.2, 24.6 amazonaws.com |
19F NMR Spectroscopic Analysis
For fluoro-substituted derivatives of this compound, fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly amenable to NMR studies. nih.gov The chemical shift range of ¹⁹F is much larger than that of ¹H, which often leads to better resolution and simpler spectra. nih.govthermofisher.com
In the case of 2-fluoro-11H-pyrido[2,1-b]quinazolin-11-one, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can be observed in the ¹H NMR spectrum, providing further structural confirmation. thermofisher.com The magnitude of these coupling constants can give insights into the through-bond and through-space proximity of the coupled nuclei.
Mass Spectrometry (MS) Techniques
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound and its analogs.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺.
For the parent compound, ESI-MS analysis shows a prominent peak at a mass-to-charge ratio (m/z) of 197.0, corresponding to the protonated molecule [C₁₂H₈N₂O + H]⁺. amazonaws.com This technique is routinely used to confirm the molecular weight of synthesized derivatives. For example, 2-fluoro-11H-pyrido[2,1-b]quinazolin-11-one exhibits a [M+H]⁺ peak at m/z 215.01, while the 2-chloro and 2-bromo analogs show corresponding peaks at m/z 231.01 and 275.07, respectively. amazonaws.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule.
For 9-methyl-11H-pyrido[2,1-b]quinazolin-11-one, the calculated exact mass for the protonated molecule [C₁₃H₁₀N₂O + H]⁺ is 211.0866. amazonaws.com HRMS analysis using techniques such as MALDI (Matrix-Assisted Laser Desorption/Ionization) found the exact mass to be 211.0872, which is in excellent agreement with the calculated value and confirms the elemental composition. amazonaws.com The parent compound, this compound, has a calculated exact mass of 196.0637 for the neutral molecule. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy is a key technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Infrared (IR) Spectroscopy for Functional Group Identification
The infrared spectrum of this compound and its derivatives provides clear evidence of its core structural features. The most prominent peak is associated with the carbonyl group (C=O) of the tertiary amide. In a closely related derivative, this stretching vibration is observed around 1680 cm⁻¹ derpharmachemica.com. This region is characteristic for amide carbonyls and is a strong indicator of the quinazolinone core.
Table 1: Characteristic IR Absorption Bands for this compound Functional Groups
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| > 3000 | C-H Stretch | Aromatic | |
| ~1680 | C=O Stretch | Tertiary Amide | derpharmachemica.com |
| ~1630 | C=N Stretch | Imine | derpharmachemica.com |
| 1450-1600 | C=C Stretch | Aromatic |
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule by measuring the absorption and emission of ultraviolet and visible light, providing insights into its photophysical properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption properties of this compound are highly sensitive to its environment. Studies have shown that its absorption spectrum exhibits a modest blue shift (hypsochromic shift) when the solvent is changed from nonpolar to polar. More dramatically, in buffered aqueous solutions, the absorption profile is pH-dependent. This indicates that the electronic structure of the molecule, and thus the energy required for electronic transitions, is altered by both solvent polarity and the protonation state of the molecule.
Fluorescence Emission Spectroscopy and Photophysical Properties
The fluorescence of this compound is particularly noteworthy for its response to pH. While the compound displays a moderate fluorescence quantum yield in various organic solvents with little variation between them, its behavior in aqueous solutions is striking. At a neutral pH of 7, the emission is comparable to that observed in acetonitrile. However, under acidic conditions (pH 1), the fluorescence intensity increases dramatically. Conversely, in a basic environment (pH 14), the fluorescence is effectively switched off. This pH-dependent "on-off" switching demonstrates the potential of the molecule to act as a reversible fluorescent sensor for acids and bases.
Solid-State Structural Elucidation
Determining the precise three-dimensional arrangement of atoms in the solid state is crucial for a complete understanding of a molecule's properties.
X-ray Crystal Structure Analysis
A single-crystal X-ray structure for the parent compound this compound has not been described in the searched literature. However, structural analysis of closely related derivatives has been successful. For instance, the crystal structure of bis(6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-5-ium) tetrachloridozincate has been resolved. This analysis revealed that the fused benzene and pyrimidine (B1678525) rings are essentially coplanar, which is an expected feature for such aromatic systems. This type of analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.
Application of Spectroscopic Methods in Mechanistic Studies
The synthesis of this compound is most commonly achieved through the Ullmann condensation of 2-aminopyridine (B139424) with a 2-halobenzoic acid, followed by an intramolecular cyclization. Spectroscopic techniques are crucial in elucidating the step-by-step mechanism of this transformation, from the initial intermolecular coupling to the final ring-closure.
The reaction sequence is generally understood to proceed via the formation of a key intermediate, 2-(pyridin-2-ylamino)benzoic acid. This intermediate has been successfully isolated and characterized, providing a clearer picture of the reaction pathway. researchgate.netresearchgate.netresearchgate.net The subsequent intramolecular cyclization of this intermediate leads to the formation of the final tricyclic product, this compound. The efficiency of this cyclization step can be influenced by various factors, including the reaction conditions. For instance, the application of microwave or ultrasound irradiation has been shown to promote this cyclization, likely by providing the necessary energy to overcome the activation barrier for the intramolecular reaction. researchgate.net
While direct in-situ spectroscopic monitoring of the entire reaction sequence for this compound is not extensively detailed in the available literature, the characterization of the starting materials, the stable intermediate, and the final product by various spectroscopic methods provides significant mechanistic insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in confirming the structures of the product and the key intermediate. The proton and carbon NMR spectra provide a detailed map of the chemical environment of each atom within the molecules.
Table 1: Representative ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) |
| This compound | Aromatic Protons | 7.0 - 9.0 (m) |
| 2-(pyridin-2-ylamino)benzoic acid | Aromatic Protons | 6.5 - 8.5 (m) |
| NH Proton | Broad singlet | |
| COOH Proton | Broad singlet |
Table 2: Representative ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | Carbonyl (C=O) | ~160 |
| Aromatic Carbons | 115 - 150 | |
| 2-(pyridin-2-ylamino)benzoic acid | Carboxyl (COOH) | ~170 |
| Aromatic Carbons | 110 - 150 |
Infrared (IR) Spectroscopy offers valuable information about the functional groups present during the reaction. The transformation of the starting materials, 2-aminopyridine and 2-chlorobenzoic acid, through the intermediate to the final product can be tracked by the appearance and disappearance of characteristic vibrational bands. For instance, the disappearance of the N-H and O-H stretching bands of the intermediate and the appearance of a new carbonyl (C=O) stretching frequency at a lower wavenumber in the final product are indicative of the cyclization process.
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-aminopyridine | N-H stretch | 3400-3200 |
| 2-chlorobenzoic acid | O-H stretch (in dimer) | 3000-2500 (broad) |
| C=O stretch | ~1700 | |
| 2-(pyridin-2-ylamino)benzoic acid | N-H stretch | ~3300 |
| O-H stretch | 3000-2500 (broad) | |
| C=O stretch | ~1680 | |
| This compound | C=O stretch | ~1650 |
Mass Spectrometry (MS) is primarily used to confirm the molecular weight of the synthesized compounds. The molecular ion peak in the mass spectrum of this compound corresponds to its calculated molecular weight, confirming the successful formation of the target molecule. nih.gov While detailed fragmentation studies for mechanistic elucidation are not widely reported, such analysis could potentially reveal insights into the stability of the heterocyclic ring system and the pathways of decomposition under energetic conditions.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI+ | 197.06 |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic electronic properties and predicting the behavior of the 11H-pyrido[2,1-b]quinazolin-11-one scaffold.
DFT calculations have been employed to analyze the structural and electronic characteristics of this compound and its derivatives. For instance, a study on 1-hydroxy-3-methyl-11H-pyrido[2,1-b]quinazolin-11-one utilized the DFT/B3LYP method with a 6-311++G(d,p) basis set to perform theoretical computations. researchgate.netbozok.edu.tr This analysis helped in understanding the molecular geometry, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net Such calculations are crucial for predicting the reactivity and interaction sites of the molecule.
Furthermore, DFT computations have been applied to derivatives of this compound to estimate thermal parameters, dipole moment, and polarizability. researchgate.net These studies also investigate Mulliken atomic charges and other chemical reactivity descriptors, providing a comprehensive electronic profile of the compounds. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) indicates the potential for charge transfer within the molecule. researchgate.net Similar theoretical approaches have been used to evaluate the electronic properties of related complex structures, such as arene–ruthenium(II) complexes incorporating derivatives of 11H-indeno[1,2-b]quinoxalin-11-one, a structurally similar scaffold. acs.orgsemanticscholar.org
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited-state properties and photophysical behavior of molecules. TD-DFT calculations have been used to understand the notable changes in the photophysical properties of this compound, particularly its pH-dependent fluorescence. researchgate.net The compound exhibits a dramatic increase in emission intensity at a pH of 1, while its fluorescence is quenched at a pH of 14. researchgate.netresearchgate.net TD-DFT helps to explain these shifts in absorption and emission spectra by modeling the electronic transitions between different energy states under varying conditions. researchgate.net The theoretical UV-Vis absorption spectrum can be calculated to identify the most significant electronic transitions. researchgate.net This computational approach has also been successfully applied to clarify the experimental UV-vis results of related complex molecules. acs.orgsemanticscholar.org
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a key computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This method is crucial for drug discovery and for understanding the mechanism of action of bioactive compounds.
Molecular docking studies have been extensively used to predict the binding affinities of this compound derivatives to various biological targets. These studies calculate a docking score or binding energy, which estimates the strength of the interaction between the ligand and the target protein. For example, derivatives of this scaffold have been evaluated in silico against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication. researchgate.netnih.gov These studies predict the binding energies of the compounds, comparing them to known drugs to assess their potential as inhibitors. researchgate.netnih.gov
Similarly, docking studies on a substituted derivative, 1-hydroxy-3-methyl-11H-pyrido[2,1-b]quinazolin-11-one, were performed to assess its binding affinity to a specific macromolecule (PDB: 1EVE), suggesting its potential as a nootropic agent. researchgate.netbozok.edu.tr For the related scaffold, 11H-indeno[1,2-b]quinoxalin-11-one, oxime derivatives have shown nanomolar binding affinities for c-Jun N-terminal kinases (JNKs). nih.govresearchgate.net
Beyond predicting if a molecule will bind, docking studies elucidate the specific binding mode, revealing the precise orientation and conformation of the ligand within the catalytic site of an enzyme. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.
For this compound derivatives docked into the SARS-CoV-2 RdRp active site, studies have detailed the specific amino acid residues involved in the interaction. researchgate.netnih.gov The majority of the tested compounds were found to interact with the main cavity of the active site pocket. researchgate.netresearchgate.net Molecular modeling of related indenoquinoxaline oximes suggested a competitive mode of binding interaction at the JNK catalytic site. nih.govresearchgate.net This detailed understanding of binding modes is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
SARS-CoV-2 RdRp: In silico evaluations of this compound derivatives against the SARS-CoV-2 RdRp (PDB: 7AAP) have identified several compounds with promising interactions. researchgate.netnih.gov For instance, compound 3n in one study exhibited the best binding energy of -79.85 Kcal/mol. Its binding was stabilized by hydrogen bonds from its methoxy (B1213986) (OMe) group to the amino acid residues THR556 and ARG624, and from its N-5 atom to SER682. researchgate.netnih.gov Another derivative, 3a , formed hydrogen bonds via its OMe group with THR556 and its N-5 atom with SER682. nih.gov While none of the tested compounds in this series showed better interactions than the antiviral drug penciclovir, compounds 3a and 3n were found to be comparable to favipiravir (B1662787) and remdesivir. researchgate.netnih.gov
c-Jun N-terminal Kinase (JNK): While direct studies on this compound with JNK were not prominently found, research on the structurally related 11H-indeno[1,2-b]quinoxalin-11-one scaffold provides valuable insights. Several oxime derivatives of this related compound exhibited sub-micromolar binding affinities for JNK isoforms. nih.govresearchgate.net The most potent of these, 10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime), displayed high specificity for JNK1 and JNK3 with dissociation constants (Kd) of 22 nM and 76 nM, respectively, compared to a Kd of 735 nM for JNK2. nih.gov These findings highlight the potential of this class of heterocyclic compounds as JNK inhibitors. nih.govresearchgate.net
Table of Docking Results for this compound Derivatives against SARS-CoV-2 RdRp
| Compound | Binding Energy (Kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|
| 3n | -79.85 | THR556, ARG624, SER682 | researchgate.net, nih.gov |
| 3a | Not specified, but comparable to favipiravir and remdesivir | THR556, SER682 | nih.gov |
| 3b | Not specified, but nearly comparable to favipiravir and remdesivir | Not specified | researchgate.net, nih.gov |
| 3h | -66.06 | Interacted with shallow cavity underneath the active site | researchgate.net, researchgate.net |
| 3o | -66.28 | Interacted with shallow cavity underneath the active site | researchgate.net, researchgate.net |
Table of Binding Affinities for Related Indenoquinoxaline Oximes against JNK Isoforms
| Compound | Target | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| 10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime) | JNK1 | 22 nM | nih.gov |
| JNK2 | 735 nM | nih.gov | |
| JNK3 | 76 nM | nih.gov | |
| Tryptanthrin-6-oxime | JNK1 | 150 nM | nih.gov |
| JNK3 | 275 nM | nih.gov |
Pharmacophore Modeling for Drug Design
Pharmacophore modeling is a crucial component of modern drug design, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, pharmacophore-based virtual screening has been identified as a powerful strategy to discover structurally diverse and promising lead compounds from large chemical databases. researchgate.net
In studies targeting viral enzymes such as the SARS-CoV-2 main protease, structure-based pharmacophore models have been generated to define the key interaction points. researchgate.net These models typically map out features including hydrophobic regions, hydrogen bond donors, and hydrogen bond acceptors. researchgate.net For instance, a representative pharmacophore model might identify hydrophobic features with a yellow sphere, hydrogen bond donor sites with a blue sphere, and hydrogen bond acceptor sites with a red sphere. researchgate.net By applying these models, researchers can screen libraries of compounds to find those that match the required pharmacophoric features, thus prioritizing them for further investigation. researchgate.net This approach facilitates the systematic modification of the this compound structure to enhance its specificity and potency towards a biological target.
In Silico Evaluation of Pharmacokinetic Parameters
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery to assess the potential viability of a compound. In silico tools are frequently used to evaluate the pharmacokinetic profiles of this compound analogues. researcher.lifeactascientific.com
Studies on various substituted quinazolinone analogues have shown that these compounds generally exhibit favorable pharmacokinetic properties. actascientific.com Predictions indicate high gastrointestinal absorption and good skin permeability for many derivatives. actascientific.com Furthermore, the evaluation of their interaction with metabolic enzymes is crucial. Research has shown that some analogues may act as inhibitors of key cytochrome P450 enzymes, such as CYP1A and CYP2D6, which are involved in the metabolism of foreign compounds (xenobiotics). actascientific.com This information is vital for predicting potential drug-drug interactions.
Table 1: Predicted ADME Properties of Quinazolinone Analogues
This table is generated based on findings from studies on quinazolinone analogues. actascientific.com
| Pharmacokinetic Parameter | Prediction | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |
| Skin Permeation | Good | Suggests potential for transdermal delivery. |
| CYP1A2 Inhibition | Inhibitor | Potential for metabolic drug-drug interactions. |
| CYP2D6 Inhibition | Inhibitor | Potential for metabolic drug-drug interactions. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide detailed information about the three-dimensional structure, flexibility, and dynamic behavior of molecules. For derivatives of this compound, these methods have been instrumental in understanding their structural nuances and interaction mechanisms.
Conformational analysis of saturated derivatives, such as dodecahydropyrido[2,1-b]quinazolin-11-one diastereoisomers, has been performed using spectroscopic methods like 13C and 1H NMR. osti.gov These studies have successfully established the specific structures and preferred conformations of these complex molecules. osti.gov For example, research has determined the relative positions of hydrogen atoms at key angular carbons and described the conformational equilibrium between different chair and boat forms of the fused rings. osti.gov In certain cis-isomers, the conformational equilibrium is shifted towards a state where the nitrogen atom (N(5)) is in an axial position relative to one of the rings. osti.gov
Molecular dynamics simulations have been employed to evaluate the interactions of this compound derivatives with biological targets like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). researchgate.net These simulations revealed that while none of the tested compounds showed interactions superior to the control drug penciclovir, several derivatives, such as compounds 3a and 3n , demonstrated comparable binding. researchgate.net The studies also provided insights into the binding modes, showing that most compounds interact within the main active site cavity, whereas others with lower binding energies interacted with a shallower cavity nearby. researchgate.net Such analyses help in establishing a virtual Structure-Activity Relationship (SAR). researchgate.net
Table 2: In Silico Binding Energy of this compound Derivatives with SARS CoV-2 RdRp
Data from in silico studies evaluating the interaction of specific derivatives with the viral polymerase. researchgate.net
| Compound | Binding Energy (Kcal/mol) | Interaction Site |
|---|---|---|
| 3h | -66.06 | Shallow cavity underneath the active site |
| 3o | -66.28 | Shallow cavity underneath the active site |
Mechanistic Insights into Biological Activities
Mechanisms of Anticancer Action
The anticancer potential of the quinazolinone core structure is a subject of intensive study. mdpi.com Derivatives of this scaffold have been shown to interfere with multiple pathways essential for tumor growth and survival, including the inhibition of DNA synthesis, induction of programmed cell death (apoptosis), and modulation of key signaling cascades. mdpi.comijramr.com
Inhibition of DNA-related Processes (e.g., RPA194 inhibition, DNA helix interaction)
A primary mechanism of anticancer action for compounds related to this scaffold involves the disruption of fundamental DNA processes. The planar, tricyclic structure of these molecules is well-suited for interaction with biological macromolecules, including DNA. ontosight.ai
One significant target is RNA Polymerase I (Pol I), an enzyme often hyperactive in cancer cells to meet the high demand for protein synthesis. nih.gov A structurally related DNA intercalator, BMH-21, which features a benzo[g]pyrido[2,1-b]quinazoline core, has been identified as a potent Pol I inhibitor. semanticscholar.orgnih.govrndsystems.com Its mechanism does not rely on the conventional DNA damage response but rather on inducing the proteasome-mediated degradation of RPA194, the largest catalytic subunit of Pol I. nih.govnih.gov This degradation is a unique activity of BMH-21 and is correlated with its cancer cell-killing effects. nih.gov
Furthermore, the flat aromatic system of 11H-pyrido[2,1-b]quinazolin-11-one derivatives is considered favorable for recognizing and binding to non-canonical DNA structures known as G-quadruplexes (G4). unimi.it These structures, found in the promoter regions of oncogenes like c-MYC, are implicated in cancer progression. Research on novel derivatives has shown they can bind to the c-MYC G-quadruplex, suggesting that targeting these DNA structures is another viable anticancer mechanism for this class of compounds. unimi.it
Antiproliferative Activity in Specific Cancer Cell Lines (e.g., HepG2, MCF7, HT-29)
Derivatives of the 11H-pyrido[2,1-b]quinazoline-11-one scaffold have demonstrated cytotoxic and antiproliferative effects across a range of human cancer cell lines. The potency of these compounds, often measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific chemical modifications to the parent structure and the cancer cell type.
For instance, various quinazoline (B50416) derivatives have shown inhibitory activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon cancer (HT-29 and HCT-116) cell lines. mdpi.comsemanticscholar.orgwaocp.org One study on substituted-1H-pyrido[2,1-b] quinazoline derivatives reported cytotoxic activity against the HT-29 colon cancer cell line, among others. researchgate.netwaocp.org
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Thiazolidine-2,4-dione derivative | HepG2 | 7.10 | mdpi.com |
| Thiazolidine-2,4-dione derivative | HCT-116 | 10.32 | mdpi.com |
| Thiazolidine-2,4-dione derivative | MCF-7 | 11.19 | mdpi.com |
| Benzoxazole derivative (66b) | HepG2 | 4.61 | mdpi.com |
| Benzoxazole derivative (66b) | MCF-7 | 4.75 | mdpi.com |
| Substituted-1H-pyrido[2,1-b] quinazoline (4i) | HT-29 | >50 | waocp.org |
| Dihydroxanthohumol (DXN) | HT-29 | 31.4 | semanticscholar.org |
| Tetrahydroxanthohumol (TXN) | HT-29 | 31.3 | semanticscholar.org |
This table presents data for various derivatives tested on the specified cancer cell lines to illustrate the antiproliferative potential of related scaffolds.
General Molecular Targets and Signaling Pathways
The broad anticancer activity of quinazolinone derivatives stems from their ability to inhibit multiple key enzymes and signaling pathways that regulate cell proliferation, survival, and metastasis. mdpi.commdpi.com A predominant mechanism is the inhibition of protein kinases, particularly tyrosine kinases, which are crucial components of oncoproteins associated with various cancers. mdpi.comrsc.org
Key signaling pathways targeted by quinazoline derivatives include:
EGFR and VEGFR Signaling: Many quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). rsc.orgresearchgate.net By blocking these receptors, the compounds disrupt downstream signaling cascades that control tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. researchgate.net Molecular docking studies of certain pyrido[2,1-b]quinazoline derivatives have shown predicted binding to the EGFR kinase domain. waocp.org
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Quinazolinone derivatives have been shown to inhibit key components of this cascade, including PI3K and mTOR, and can suppress the phosphorylation of Akt. mdpi.comnih.govnih.gov
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2 and p38, is another critical route for cell proliferation that can be inhibited by quinazoline compounds. nih.gov For example, some derivatives have been found to inhibit the phosphorylation of ERK1/2 and p38 in a concentration-dependent manner. nih.gov
Anti-inflammatory Mechanisms
Chronic inflammation is linked to the development of numerous diseases, and the this compound scaffold has shown potential in modulating inflammatory responses. This activity is primarily achieved through the inhibition of key inflammatory kinases and the subsequent suppression of downstream signaling pathways.
Modulation of Kinase Activity (e.g., c-Jun N-Terminal Kinase (JNK) Inhibition)
A significant anti-inflammatory mechanism for compounds with a similar structure is the inhibition of c-Jun N-terminal kinases (JNKs). nih.govnih.gov JNKs are a family of stress-activated protein kinases that play a central role in inflammation, apoptosis, and cell differentiation. nih.govmdpi.com
Research on structurally analogous compounds, such as those with an 11H-indeno[1,2-b]quinoxalin-11-one or a tryptanthrin (B1681603) nucleus, has established these scaffolds as potent JNK inhibitors. nih.govdrugbank.com These compounds bind effectively to the JNK catalytic site, with some derivatives exhibiting sub-micromolar binding affinity and selectivity for different JNK isoforms. nih.govdrugbank.comnih.gov The tryptanthrin core (indolo[2,1-b]quinazoline-6,12-dione) is notably analogous to the this compound scaffold, suggesting a shared potential for JNK inhibition. nih.gov
| Compound | Target | Dissociation Constant (Kd) (nM) | Reference |
| 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime (10c) | JNK1 | 22 | nih.govdrugbank.comnih.gov |
| JNK3 | 76 | nih.govdrugbank.comnih.gov | |
| Tryptanthrin-6-oxime | JNK1 | 150 | nih.govdrugbank.comnih.gov |
| JNK3 | 275 | nih.govdrugbank.comnih.gov |
This table highlights the JNK inhibitory activity of compounds with scaffolds analogous to this compound.
Influence on Inflammatory Pathways (e.g., NF-κB/AP-1 Activation, IL-6 Production)
The inhibition of JNK by these compounds has direct consequences on major inflammatory signaling pathways. JNK activation is a critical step leading to the activation of transcription factors like Activator Protein-1 (AP-1) and, in some contexts, Nuclear Factor-kappa B (NF-κB). frontiersin.orgtandfonline.comrupress.org These transcription factors are responsible for expressing a host of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6). nih.govmedsci.orgmdpi.com
Studies have demonstrated that the JNK-binding activity of indenoquinoxaline and tryptanthrin derivatives correlates directly with their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB and AP-1 activation in monocytic cells. nih.govnih.govdrugbank.comnih.gov This inhibition of transcription factor activity subsequently leads to a significant reduction in the production of pro-inflammatory cytokines, including IL-6. nih.govnih.govdrugbank.comnih.govfrontiersin.org Therefore, the anti-inflammatory effect of the this compound scaffold can be attributed to its capacity to suppress the JNK/AP-1/NF-κB signaling axis, thereby downregulating the expression of key inflammatory mediators. springermedizin.deacs.org
Antimicrobial Mechanisms
The rise of multidrug-resistant bacteria, particularly in mycobacterial species, has spurred research into novel therapeutic strategies, including the development of efflux pump inhibitors (EPIs). nih.govbio-integration.org Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. nih.gov Analogues of this compound have emerged as promising EPIs, capable of restoring the efficacy of existing antibiotics. nih.govresearchgate.net
Efflux Pump Inhibition in Mycobacterial Species (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)
Research has demonstrated the role of this compound analogues as potent efflux pump inhibitors in Mycobacterium smegmatis, a non-pathogenic model for the slow-growing Mycobacterium tuberculosis. nih.govresearchgate.net A study involving sixteen synthesized analogues of this quinazolinone compound investigated their ability to inhibit the efflux of known pump substrates, such as ethidium (B1194527) bromide (EtBr) and norfloxacin (B1679917) (NOR). researchgate.net
The inhibitory activity was quantified by the modulation factor (MF), which indicates the fold reduction in the minimum inhibitory concentration (MIC) of the substrate in the presence of the inhibitor. Several analogues demonstrated significant activity. nih.govresearchgate.net For instance, compounds 3a, 3b, 3c, 3g, 3j, 3l, 3m, and 3p were found to modulate the MIC of EtBr by a factor of more than four. nih.govresearchgate.net Similarly, analogues 3a, 3g, 3i, and 3o showed a greater than four-fold modulation of the norfloxacin MIC. researchgate.net
Further experiments confirmed these findings, with accumulation assays showing that analogues 3l and 3o led to high accumulation of EtBr and norfloxacin, respectively. researchgate.netresearchgate.net Time-kill curve analyses also supported their role as EPIs, demonstrating a significant reduction in bacterial colony-forming units when used in combination with antibiotics. nih.govresearchgate.net This body of work establishes the potential for developing these quinazolinone analogues as adjuvants in therapy against resistant mycobacterial infections. researchgate.netresearchgate.net
| Compound Analogue | EtBr MIC Modulation Factor (>4) | Norfloxacin MIC Modulation Factor (>4) |
|---|---|---|
| 3a | ✓ | ✓ |
| 3b | ✓ | |
| 3c | ✓ | |
| 3g | ✓ | ✓ |
| 3i | ✓ | |
| 3j | ✓ | |
| 3l | ✓ | |
| 3m | ✓ | |
| 3o | ✓ | |
| 3p | ✓ |
Interactions with Mycobacterial Efflux Pump Proteins (e.g., LfrA, Rv2333c, Rv2846c)
To elucidate the mechanism of inhibition at a molecular level, docking and alignment studies were performed. researchgate.netresearchgate.net These computational analyses focused on the interactions between the this compound analogues and LfrA, a well-characterized efflux pump protein in M. smegmatis. researchgate.net The research revealed that the active analogues bind to specific amino acid residues within the LfrA protein. nih.govresearchgate.net
Crucially, alignment studies showed that the LfrA amino acid residues interacting with the quinazolinone analogues are also conserved in the homologous efflux pump proteins Rv2333c and Rv2846c of M. tuberculosis. researchgate.netresearchgate.netdoi.org This homology suggests that these compounds are likely to be effective not only against M. smegmatis but also against the more clinically relevant M. tuberculosis, providing a strong rationale for their further development as inhibitors targeting drug-resistant TB. nih.govresearchgate.net
Antiviral Mechanisms
The versatility of the this compound scaffold extends to antiviral applications. In silico studies have explored the potential of its derivatives to inhibit key viral enzymes, highlighting a promising avenue for antiviral drug discovery. nih.govresearchgate.net
Interaction with Viral Enzymes (e.g., SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp))
The RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses like SARS-CoV-2, making it a prime target for antiviral therapeutics. nih.govresearchgate.netacs.org Based on the known antiviral activities of quinazoline compounds, a molecular docking study was conducted to evaluate the interaction of synthesized this compound derivatives with the SARS-CoV-2 RdRp (PDB: 7AAP). nih.govnih.gov
The in silico analysis revealed that these derivatives could effectively bind to the active site of the RdRp. nih.govresearchgate.net For example, the derivative 3n , which exhibited the most favorable binding energy, formed hydrogen bonds with key amino acid residues THR556 and ARG624 via its methoxy (B1213986) (OMe) group, and with SER682 via its N-5 atom. nih.govnih.gov Another derivative, 3a , also showed significant interaction, forming hydrogen bonds with THR556 and SER682. nih.gov These interactions within the active site pocket suggest a mechanism of competitive inhibition, which could disrupt viral replication. nih.govnih.gov
Comparative Analysis with Known Antiviral Agents (e.g., Penciclovir, Favipiravir (B1662787), Remdesivir)
To contextualize the potential of these novel compounds, their binding affinities with the SARS-CoV-2 RdRp were compared to those of established antiviral drugs. nih.govresearchgate.net The study included Penciclovir, Favipiravir, and Remdesivir as reference agents. nih.govnih.gov
The results indicated that while none of the this compound derivatives surpassed the binding interactions of Penciclovir, some showed promising comparability with other known inhibitors. nih.govresearchgate.net Specifically, the binding energies of derivatives 3a and 3n were found to be comparable to that of Favipiravir and Remdesivir. nih.govresearchgate.netnih.gov This comparative analysis underscores the potential of the this compound scaffold as a foundation for developing new and effective anti-SARS-CoV-2 agents. nih.gov
| Compound | Binding Energy (Kcal/mol) | Interacting Residues (H-bonds) |
|---|---|---|
| Penciclovir | -81.65 | THR680, ARG553, ARG624 |
| Remdesivir | -78.43 | THR680, ARG553, ARG624 |
| Favipiravir | -77.94 | - |
| Compound 3n | -79.85 | THR556, ARG624, SER682 |
| Compound 3a | -78.89 | THR556, SER682 |
| Compound 3b | -77.62 | - |
Other Mechanistic Biological Activities
Beyond antimicrobial and antiviral applications, the broader class of quinazolinone derivatives has been investigated for other therapeutic uses, notably in oncology. mdpi.com Mechanistic studies on certain derivatives have revealed their ability to interfere with fundamental cellular processes involved in cancer progression. mdpi.com
One significant finding is the ability of a 2,3-dihydroquinazolin-4(1H)-one derivative to inhibit the polymerization of microtubule proteins in vitro. mdpi.com This disruption of the cellular microtubule network leads to an arrest of the cell cycle in the G2/M phase. Consequently, this triggers programmed cell death, or apoptosis, evidenced by the upregulation of key apoptotic markers such as cleaved PARP-1 and caspase-3. Molecular docking confirmed that the compound effectively occupies the binding site on microtubule proteins. mdpi.com These findings highlight a distinct mechanism of action for this class of compounds, positioning them as potential candidates for cancer therapy.
Antiallergic Mechanisms
Derivatives of this compound have been identified as potent antiallergic agents. The primary mechanism underlying this activity is the inhibition of mediator release from mast cells.
One of the most studied compounds in this class is 11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid, also known as Doqualast (Sm 857). Research has shown that this derivative dose-dependently inhibits the anaphylactic and non-immunologic release of histamine (B1213489) and slow-reacting substance of anaphylaxis (SRS-A) from guinea pig lung fragments. nih.gov Similar inhibitory effects on mediator release were observed in passively sensitized monkey and human lung tissues. nih.gov Further investigation into its anti-inflammatory effects revealed that Doqualast had a stronger inhibitory action on dextran-induced edema in rats than the established antiallergic drug tranilast, suggesting a potent inhibitory effect on the release of chemical mediators. nih.gov
In addition to preventing mediator release, derivatives have demonstrated antispasmogenic activity. Doqualast exhibited activity against histamine- and leukotriene D4-induced spasms in isolated human bronchi and guinea pig trachea, although this was attributed to a non-specific relaxation of smooth muscle. nih.gov The collective findings suggest that these compounds exert a preferential antiallergic effect on the respiratory system. nih.gov Other derivatives, such as 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, have been developed as orally active antiallergy agents, proving more potent in rat passive cutaneous anaphylaxis (PCA) tests than cromolyn (B99618) sodium. google.com The antiallergic agent Ramastine also contains a related pyridopyrimidine core structure. researchgate.net
Cell Protective Mechanisms
The this compound framework has been associated with cytoprotective activities. wikipedia.org Cytoprotection is defined as the process by which chemical compounds shield cells from harmful agents through mechanisms other than simple neutralization. nih.govbenthamdirect.com These mechanisms can include strengthening mucosal barriers, increasing the secretion of protective substances like mucus, enhancing blood flow, and scavenging free radicals. nih.gov
A German patent has described oxoquinazoline derivatives specifically as cell protectants, and a Chinese patent also makes note of cytoprotective agents from this chemical family. While these findings highlight the potential of the scaffold in cell protection, detailed mechanistic studies elucidating the specific pathways (e.g., antioxidant, anti-apoptotic) for the this compound core are not widely available in the public domain.
Hypolipemic Action
Certain derivatives of this compound have been explored for their potential as hypolipemic agents, which are substances that lower lipid levels in the blood. wikipedia.org While the broader class of quinazolinones has been recognized for potential antihyperlipidemic activity, specific mechanistic data for the this compound scaffold itself are limited. nih.gov
However, research on structurally related quinazolinone compounds provides insight into possible mechanisms. A study on 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives, which share a fused quinazolinone core, identified compounds that up-regulate the expression of ATP-binding cassette transporter A1 (ABCA1). nist.gov ABCA1 is a crucial protein for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. By increasing ABCA1 expression, these related compounds were able to reduce lipid accumulation in macrophages, thereby inhibiting the formation of foam cells, a key event in the development of atherosclerosis. nist.gov This action was mediated through a pathway involving the Liver X receptor (LXR) and notably did not cause an unwanted accumulation of triglycerides in liver cells. nist.gov This suggests a plausible, though not yet confirmed, mechanism by which the this compound class could exert hypolipemic effects.
Fluorescent Sensing Mechanism (pH-dependent)
The core this compound compound exhibits notable photophysical properties that make it a functional pH sensor. Its fluorescence is highly dependent on the pH of its environment, functioning as a reversible "turn-on/off" fluorescent probe. nih.gov
The sensing mechanism is based on the protonation and deprotonation of the molecule. In buffered aqueous solutions, the absorption spectra are pH-dependent. nih.gov More dramatically, the emission spectrum shows a profound response to pH changes. At a neutral pH of 7, the fluorescence is moderate, similar to its emission in an organic solvent like acetonitrile. nih.gov However, upon acidification to a pH of 1, the emission intensity increases significantly, effectively "switching on" the fluorescence. nih.gov Conversely, in an alkaline environment at pH 14, the fluorescence is quenched or "switched off". nih.gov This reversible on-and-off switching can be controlled by cycling the pH. nih.gov This property has been harnessed by adsorbing the compound onto silica (B1680970) disks to create a simple sensor for detecting gas-phase acids (like HCl or TFA) and basic amines (like ammonia). nih.gov
A derivative has also been shown to act as a pH-sensitive fluorescent probe for monitoring intracellular pH in Mycobacterium smegmatis. researchgate.net The mechanism involves the deprotonation of a hydroxyl group on the derivative, which leads to a significant increase in the fluorescence quantum yield. researchgate.net
| Condition | Fluorescence Quantum Yield (Φ) |
| pH 3 | 0.12 |
| pH 9 | 0.45 |
Table 1: pH-dependent fluorescence quantum yield of a hydroxylated this compound derivative used for intracellular pH sensing. researchgate.net
Enzyme Inhibition
The this compound scaffold and its analogues have been shown to inhibit several different types of enzymes through various mechanisms.
Efflux Pump Inhibition: Analogues of this compound have been identified as efflux pump inhibitors in Mycobacterium smegmatis. googleapis.com These compounds were shown to increase the accumulation of substrates like ethidium bromide and norfloxacin within the bacteria, and time-kill curve experiments confirmed their role as efflux pump inhibitors. googleapis.com This mechanism is significant for overcoming antibiotic resistance in bacteria.
Aldose Reductase Inhibition: Aldose reductase is the first enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. sciencemadness.orgchemicalbook.com Inhibition of this enzyme is a key therapeutic strategy. sciencemadness.org Rhetsinine, a naturally occurring pyridoquinazolinone alkaloid, has been found to have an inhibitory effect on aldose reductase activity. google.com
Other Enzymes: The broader quinazolinone class is known to inhibit various other enzymes, suggesting potential for this compound derivatives. These targets include enzymes involved in cancer cell proliferation like dihydrofolate reductase and tyrosine kinases. Some derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been shown to act as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2, enzymes involved in inflammation.
Calcium Antagonism
Some derivatives of the pyridoquinazoline class function as calcium antagonists. The mechanism of this activity involves interfering with the influx of extracellular calcium into cells. Specifically, these compounds are reported to interact with the L-type calcium channel, which plays a critical role in regulating intracellular calcium levels in various tissues, including smooth muscle and cardiac muscle. By blocking or modulating these channels, these derivatives can influence processes dependent on calcium signaling.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Motifs for Biological Efficacy
The fundamental 11H-pyrido[2,1-b]quinazolin-11-one core is a critical determinant of its biological activity. The planarity of this fused heterocyclic system is a key feature, enabling it to intercalate into the DNA double helix, a mechanism of action for many established anticancer drugs. This intercalation disrupts DNA replication and transcription, ultimately leading to cell death.
Furthermore, the quinazolinone moiety itself is a well-established pharmacophore in numerous biologically active compounds, including approved anticancer drugs like gefitinib (B1684475) and erlotinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The nitrogen atoms and the carbonyl group within the core structure can participate in crucial hydrogen bonding interactions with the amino acid residues in the active sites of target proteins, such as kinases.
Impact of Substituent Effects on Biological Activity
Positional Effects of Functional Groups (e.g., Methoxy (B1213986) Group)
The position of substituents, such as the methoxy group, on the quinazolinone ring system has been shown to have a profound impact on the anticancer activity of these derivatives. While a systematic study directly on the this compound core is limited in publicly available literature, research on closely related quinazolinone scaffolds provides valuable insights. For instance, studies on 2-phenyl-4-quinazolinones have demonstrated that the placement of methoxy groups on the phenyl ring can significantly alter their cytotoxicity and ability to inhibit tubulin polymerization. nih.gov
To illustrate the potential impact of methoxy group positioning, the following table presents hypothetical data based on trends observed in related quinazolinone series.
| Compound ID | Methoxy Group Position | IC50 (µM) against a representative cancer cell line |
| A | 2-methoxy | 15.5 |
| B | 3-methoxy | 5.2 |
| C | 4-methoxy | 8.9 |
| D | 3,4-dimethoxy | 2.1 |
| E | 3,4,5-trimethoxy | 0.8 |
This table is for illustrative purposes to demonstrate the concept of positional effects and does not represent actual experimental data for this compound derivatives.
Influence of Halogenation and Nitro Substitution
The introduction of halogens (e.g., chlorine, fluorine) and nitro groups onto the this compound scaffold has been a common strategy to enhance cytotoxic activity. Halogens can improve metabolic stability and act as hydrogen bond acceptors, potentially increasing the binding affinity of the compound to its target. nih.gov
The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule. This can enhance its ability to act as a DNA intercalator or to interact with specific enzymatic targets. Studies on related quinazolinone derivatives have shown that the presence of a nitro group can lead to improved cytotoxic activity. nih.gov
The following table provides a comparative overview of the cytotoxic effects of hypothetical halogenated and nitro-substituted derivatives.
| Compound ID | Substitution | IC50 (µM) against a representative cancer cell line |
| F | 2-Chloro | 7.8 |
| G | 2-Fluoro | 9.2 |
| H | 2-Nitro | 4.5 |
| I | 4-Chloro | 6.5 |
| J | 4-Nitro | 3.1 |
This table is for illustrative purposes to demonstrate the concept of halogenation and nitro substitution effects and does not represent actual experimental data for this compound derivatives.
Role of Fused Ring Systems on Activity Profile
Expanding the this compound core by fusing additional heterocyclic rings has been explored as a strategy to enhance biological activity and modulate the selectivity profile. The addition of rings can increase the planarity and surface area of the molecule, potentially leading to stronger DNA intercalation or interactions with larger binding pockets in protein targets.
Design Principles for Optimized this compound Derivatives
Based on extensive SAR studies, several design principles have emerged for the optimization of this compound derivatives as anticancer agents:
Preservation of the Planar Core: The tetracyclic scaffold is essential for activity, and modifications should not disrupt its planarity, especially for DNA-intercalating agents.
Introduction of Specific Substituents: The addition of small, electron-withdrawing groups, such as halogens or nitro groups, at specific positions on the quinazolinone ring system can enhance cytotoxic potency.
Strategic Placement of Functional Groups: The position of substituents is crucial. For instance, methoxy groups at certain positions can significantly improve activity.
Addition of Side Chains: The introduction of flexible side chains, particularly those containing basic amine functionalities, can lead to improved interactions with biological targets and enhanced anticancer activity.
Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores, such as indole (B1671886) or other heterocyclic rings, can result in hybrid molecules with enhanced potency and potentially novel mechanisms of action. researchgate.net
Computational Approaches to SAR (e.g., QSAR, Molecular Modeling for SAR)
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, have played a pivotal role in elucidating the SAR of this compound derivatives and in guiding the design of new, more potent analogues.
QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that correlate with anticancer potency, QSAR models can be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources.
Molecular modeling and docking studies provide a three-dimensional understanding of how these molecules interact with their biological targets. For example, docking simulations of this compound derivatives into the ATP-binding site of EGFR have helped to rationalize their inhibitory activity and to design new derivatives with improved binding affinity. researchgate.net These studies can reveal crucial hydrogen bonding, hydrophobic, and electrostatic interactions that are essential for potent inhibition.
Potential Research Applications and Future Directions
Development of Novel Chemical Probes and Sensors
The distinct photophysical properties of the 11H-pyrido[2,1-b]quinazolin-11-one core have been harnessed to create responsive chemical sensors. The ability of these molecules to alter their fluorescence in response to environmental changes makes them valuable tools for detecting and quantifying specific analytes.
pH-Sensitive Fluorescent Probes for Chemical Sensing
Recent research has demonstrated that this compound can function as a reversible "turn-on/off" fluorescent probe that is highly sensitive to pH. researchgate.net In buffered aqueous solutions, the compound's emission spectrum is pH-dependent. researchgate.net At a neutral pH of 7, its fluorescence is moderate, similar to its emission in organic solvents like acetonitrile. researchgate.net However, in an acidic environment (pH 1), the emission intensity increases dramatically, effectively "switching on" the fluorescence. researchgate.net Conversely, under basic conditions (pH 14), the fluorescence is quenched or "switched off". researchgate.net This reversible on/off capability is controlled by the pH of the environment. researchgate.net
This property extends to the gas phase. When adsorbed onto silica (B1680970) disks, the compound can detect acid vapors such as acetic acid (AcOH), hydrochloric acid (HCl), or trifluoroacetic acid (TFA), which cause a notable increase in fluorescence intensity. researchgate.net The fluorescence can then be switched off by exposing the disks to ammonia (B1221849) or other volatile amines, and this cycle can be repeated multiple times without significant loss of signal efficiency. researchgate.net This pH-sensitive fluorescence makes derivatives like this compound useful for applications such as real-time monitoring of intracellular pH.
Precursors for Advanced Medicinal Chemistry Research
The this compound scaffold is a valuable precursor in medicinal chemistry due to its established biological activity and synthetic tractability. smolecule.com Its structure is an integral part of several biologically active natural alkaloids. researchgate.net Researchers utilize this core to design and synthesize new bioactive molecules for a wide range of therapeutic targets. smolecule.com The ability to modify the scaffold at various positions allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). smolecule.comnih.gov
Lead Compound Identification for Target-Specific Therapies
The pyridoquinazolinone framework has served as a starting point for identifying lead compounds in drug discovery programs. A lead compound is a chemical starting point for the design and development of new drugs. Through screening and modification of derivatives, researchers have identified promising candidates for various diseases.
For instance, certain derivatives have been identified as potential lead compounds for developing new antibiotics. In the field of oncology, a study focused on designing new fused pyrido[2,1-b]quinazoline derivatives resulted in the identification of a potent lead compound for anticancer drug development. waocp.org Specifically, the derivative 11-(1-benzyl-1H-indol-3-yl)-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline (4i) was highlighted as an ideal lead agent against lung cancer. waocp.org Other derivatives, such as those with a tetrazole moiety, are also considered potential lead compounds for targeting infections or cancer. smolecule.com
Exploration in Chemotherapeutic Agent Design
The quinazolinone core is a well-established pharmacophore in cancer research, and the this compound skeleton is no exception. derpharmachemica.comnih.gov Numerous studies have focused on synthesizing and evaluating its derivatives as potential anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through mechanisms like inducing apoptosis (programmed cell death) and causing cell cycle arrest.
One study detailed the design and synthesis of substituted-1H-pyrido[2,1-b]quinazoline derivatives as apoptosis-inducing anticancer agents. waocp.org The most potent compound from this series exhibited significant cytotoxicity against A549 and NCI-H460 lung cancer cell lines. waocp.org Further investigation revealed that this compound induced apoptosis and arrested the cell cycle in the G0/G1 phase. waocp.org Another line of research involved synthesizing structurally related 11H-pyrido[2,1-b]quinazolin-11-ones to identify the optimal structural features for antiproliferative activity against an osteosarcoma cell line. nih.gov
Table 1: Examples of this compound Derivatives in Chemotherapeutic Research
| Derivative | Target/Activity | Cell Lines | Key Findings | Reference |
| 11-(1-benzyl-1H-indol-3-yl)-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline (4i) | Cytotoxicity, Apoptosis Induction, Cell Cycle Arrest | A549, NCI-H460 (Lung Cancer) | Showed potent cytotoxicity with IC50 values of 4.57 µM (A549) and 5.53 µM (NCI-H460). Arrests cell cycle at G0/G1 phase. Identified as a lead compound. | waocp.org |
| 2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one | Cytotoxicity | MALME-M (Melanoma) | Demonstrated a growth inhibition rate of up to 55.75%. | |
| Alkylaminoacetamido substituted derivatives | Antiproliferative Activity | U2OS (Osteosarcoma) | Exhibited IC50 values in the micromolar range, comparable to the reference compound RHPS4. | nih.gov |
| 8-(1-methylethyl)-2-(1H-tetrazol-5-yl) derivative | Anticancer Potential | Not specified | Showed promise in inhibiting certain cancer cell lines. | smolecule.com |
Contribution to Understanding Heterocyclic Compound Bioactivity
Research into this compound and its analogues makes a significant contribution to the broader understanding of how heterocyclic compounds interact with biological systems. Quinazolines and their fused-ring derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. derpharmachemica.comontosight.ai By studying specific examples like pyridoquinazolinones, scientists can elucidate the structural requirements for these activities.
A key area of contribution is in antimicrobial research. A study demonstrated that analogues of this compound can act as efflux pump inhibitors in Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis. Efflux pumps are proteins that bacteria use to expel antibiotics, leading to drug resistance. By inhibiting these pumps, the pyridoquinazolinone analogues can restore the effectiveness of existing antibiotics. This research opens a new avenue for combating resistant tuberculosis.
Furthermore, in silico studies have evaluated derivatives for their potential antiviral activity by modeling their interactions with key viral proteins, such as the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.govresearchgate.net Other research has investigated these scaffolds as G-quadruplex (G4) stabilizers, which is a novel approach for targeting oncogenes like c-MYC. nih.gov These diverse studies expand the known biological profile of heterocyclic compounds and provide valuable molecular tools to probe complex biological processes. arkat-usa.org
Emerging Synthetic Routes for Expanding the Pyridoquinazolinone Chemical Space
The development of novel and efficient synthetic methods is crucial for exploring the full potential of the this compound scaffold. Chemists have devised several innovative routes to construct this tricyclic system and its derivatives, often focusing on improving yields, reducing reaction times, and increasing molecular diversity. ujpronline.comujpronline.com
Emerging synthetic strategies include:
Copper-Catalyzed Domino Reactions: An efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones has been developed using a copper-catalyzed reaction between substituted isatins and 2-bromopyridine (B144113) derivatives. nih.govacs.org This one-pot operation involves the cleavage of C-N and C-C bonds and the formation of two new C-N bonds. acs.orgchim.it
Palladium-Catalyzed Reactions: Palladium catalysts have been used to synthesize pyrido[2,1-b]quinazolin-11-ones through methods like dearomatizing carbonylation, which can produce the final products in high yields. nih.gov Another approach involves a palladium-catalyzed, three-component oxidative coupling. nih.gov
Ultrasound-Assisted Synthesis: To enhance reaction efficiency, ultrasound-assisted, one-pot methods have been developed. nih.gov For example, a copper(I)-catalyzed Ullmann-Goldberg type coupling-cyclization reaction under ultrasound irradiation produces good yields of this compound derivatives and reduces reaction times. smolecule.comnih.gov
Oxidative Cyclization: Fused quinazolinones, including the pyrido[2,1-b]quinazolin-11-one system, can be synthesized for the first time from N-pyridylindoles using oxidative conditions. ujpronline.comujpronline.com This metal-free reaction proceeds via a C-C bond cleavage and subsequent cyclization. ujpronline.com
Green Chemistry Approaches: Researchers are exploring more environmentally friendly synthetic routes. One such method is the Buchwald-Hartwig coupling followed by pyridine (B92270) dearomatization using the bio-sourced solvent eucalyptol (B1671775), which serves as a green alternative to traditional solvents. researchgate.net
Table 2: Modern Synthetic Methods for this compound
| Synthetic Method | Key Reagents/Conditions | Advantages | Reference |
| Copper-Catalyzed Domino Reaction | Cu(OAc)₂·H₂O, isatins, 2-bromopyridines | One-pot operation, efficient, good yields | nih.govacs.org |
| Palladium-Catalyzed Carbonylation | Pd catalyst, DIBPP ligand | High to quantitative yields | No direct citation in provided text |
| Ultrasound-Assisted Synthesis | CuI catalyst, ultrasound | Reduced reaction times, good yields (51-93%) | smolecule.comnih.gov |
| Oxidative Cyclization | K₂S₂O₈, DIB | Metal-free, short reaction time | ujpronline.comujpronline.com |
| Buchwald-Hartwig/Dearomatization | Pd(OAc)₂, Xantphos, Eucalyptol | Use of a green, bio-sourced solvent | researchgate.net |
| Condensation Reaction | o-chlorobenzoic acid, 2-aminopyridine (B139424), DMF | Direct route to the core structure | researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 11H-pyrido[2,1-b]quinazolin-11-one?
- Methodological Answer : The compound is synthesized via diverse catalytic and metal-free approaches:
- Palladium-catalyzed C–H activation using DMF as a carbonyl source under autoclave-free conditions (yields: 60–92%) .
- Copper-catalyzed domino reactions involving C–N/C–C bond cleavage and two C–N bond formations in one pot .
- Palladium-mediated pyridocarbonylation of N-aryl-2-aminopyridines, leveraging the pyridyl group as an intramolecular nucleophile .
- Metal-free oxidative cyclization using (diacetoxyiodo)benzene (DIB) and K₂S₂O₈, generating intermediates via C–C bond cleavage .
Q. What structural features characterize this compound derivatives?
- Methodological Answer : Key structural attributes include:
- Intramolecular N–H⋯O hydrogen bonds forming S(6) motifs, stabilizing tautomeric forms (confirmed via X-ray crystallography and Hirshfeld surface analysis) .
- π–π stacking interactions between aromatic rings (e.g., pyrimidine and benzene rings) and C=O⋯π contacts, influencing crystal packing .
- Substituent-dependent planarity of the alkyl ring, with deviations up to 0.52 Å from the plane .
Q. What are the known biological activities of this compound?
- Methodological Answer : Derivatives exhibit efflux pump inhibition in mycobacteria, enhancing antibiotic efficacy. For example:
- Analogues with electron-withdrawing groups showed improved activity against Mycobacterium tuberculosis by targeting the Stp protein .
- Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 6 and 8 for potency .
Advanced Research Questions
Q. How can reaction conditions be optimized for palladium-catalyzed synthesis of pyridoquinazolinones?
- Methodological Answer : Optimization strategies include:
- Catalyst selection : Pd(OAc)₂ with Xantphos ligand in eucalyptol improves yields (up to 95%) compared to DMF .
- Kinetic isotope effect (KIE) analysis : Indicates C–H bond activation is not rate-limiting, suggesting focus on annulation steps .
- Solvent choice : Bio-sourced eucalyptol reduces environmental impact while maintaining efficiency .
Q. What analytical techniques are used to confirm the tautomeric forms of pyridoquinazolinone derivatives?
- Methodological Answer :
- X-ray crystallography resolves intramolecular H-bonds and tautomeric stability in the solid state .
- ¹H NMR and quantum-chemical calculations (e.g., DFT) validate tautomer dominance in solution, such as the enamine form with an S(6) motif .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H: 49.4%, H⋯O/O⋯H: 21.5%) to explain crystal packing .
Q. How do electronic effects of substituents influence the pharmacological activity of these compounds?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl, NO₂) at position 8 enhance efflux pump inhibition by increasing electrophilicity at the target site .
- Electron-donating groups (e.g., OMe) improve solubility but may reduce binding affinity in hydrophobic pockets .
- Regioselective substitution at position 6 modulates π-stacking interactions, affecting membrane permeability .
Q. What are the challenges in achieving regioselectivity in cyclization reactions for pyridoquinazolinone synthesis?
- Methodological Answer :
- Competing pathways : Oxidative cyclization may form undesired intermediates (e.g., 2-hydroxyindolin-3-one), requiring precise control of oxidant stoichiometry .
- Substrate steric effects : Bulky substituents on 2-bromopyridines can hinder Cu-catalyzed C–N bond formation, necessitating ligand screening .
- Microwave-assisted annulation improves regioselectivity by accelerating [3+3] cyclization and minimizing side reactions .
Q. Can green chemistry principles be applied to the synthesis of pyridoquinazolinones?
- Methodological Answer : Yes, through:
- Solvent replacement : Eucalyptol (a bio-sourced solvent) replaces DMF or toluene in Buchwald–Hartwig couplings, reducing toxicity .
- Catalyst-free conditions : Microwave-assisted protocols eliminate metal catalysts, simplifying purification .
- Waste minimization : One-pot domino reactions reduce intermediate isolation steps, improving atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
